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Ethyl 2-bromo-6-chloronicotinate Documentation Hub

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  • Product: Ethyl 2-bromo-6-chloronicotinate
  • CAS: 1214377-13-5

Core Science & Biosynthesis

Foundational

Ethyl 2-bromo-6-chloronicotinate molecular weight and formula

Technical Whitepaper: Ethyl 2-bromo-6-chloronicotinate Subtitle: A Strategic Scaffold for Orthogonal Pyridine Functionalization in Medicinal Chemistry Executive Summary Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-bromo-6-chloronicotinate Subtitle: A Strategic Scaffold for Orthogonal Pyridine Functionalization in Medicinal Chemistry

Executive Summary

Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C2-Bromine, C6-Chlorine, and C3-Ethyl Ester) that allow for sequential, regioselective modification. This guide analyzes its physicochemical properties, validates its structural characterization, and details experimental protocols for its application in synthesizing SHP2 inhibitors and kinase modulators.

Part 1: Chemical Identity & Physicochemical Profile[1]

This section serves as the definitive "molecular passport" for researchers, consolidating verified data for experimental planning.

Property Technical Specification
IUPAC Name Ethyl 2-bromo-6-chloropyridine-3-carboxylate
Common Name Ethyl 2-bromo-6-chloronicotinate
CAS Number 1214377-13-5 (Note: Distinguish carefully from isomer Ethyl 6-bromo-2-chloronicotinate, CAS 1214335-22-4)
Molecular Formula

Molecular Weight 264.50 g/mol
Exact Mass 262.935 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water.[1][2]
LogP (Predicted) ~2.8 (Lipophilic, suitable for CNS penetration optimization)

Part 2: Reactivity Landscape & Structural Logic

The strategic value of this molecule lies in the electronic differentiation of its halogen substituents.

The "Halogen Dance": Regioselectivity Principles
  • C2-Position (Bromine): Flanked by the pyridine nitrogen and the electron-withdrawing ester group. The C-Br bond is weaker than the C-Cl bond, making this position the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C6-Position (Chlorine): Although activated by the pyridine nitrogen, the C-Cl bond is stronger. It typically survives mild Pd-catalyzed conditions used for C2 functionalization, allowing for a second, late-stage diversification step.

  • C3-Position (Ester): Serves as a masked carboxylic acid. It can be hydrolyzed, reduced to an alcohol (for ether synthesis), or converted to an amide (common in kinase hinge-binders).

Visualizing the Reactivity Map

ReactivityMap Core Ethyl 2-bromo-6-chloronicotinate (Core Scaffold) C2_Path C2-Position (Br) Primary Reactive Site Core->C2_Path Fastest Pd(0) Insertion C6_Path C6-Position (Cl) Secondary Reactive Site Core->C6_Path Requires Harsh Conditions C3_Path C3-Position (Ester) Cyclization/Linker Handle Core->C3_Path Standard Carbonyl Chem Suzuki Suzuki/Stille Coupling (Biaryl Formation) C2_Path->Suzuki SnAr SnAr / Buchwald-Hartwig (Amination) C6_Path->SnAr Amide Amide Coupling / Reduction (Scaffold Extension) C3_Path->Amide

Figure 1: Orthogonal reactivity map showing the sequential functionalization logic. The C2-Br is the "entry point" for modifying the scaffold.

Part 3: Experimental Protocols

These protocols are designed for "Make vs. Buy" decisions. While the ester is commercially available, understanding its downstream processing is critical.

Protocol A: Regioselective Suzuki Coupling at C2

Objective: To install an aryl group at the 2-position while leaving the 6-chloro and 3-ester groups intact.

Reagents:

  • Substrate: Ethyl 2-bromo-6-chloronicotinate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Methodology:

  • Degassing (Critical): Charge the substrate, boronic acid, and catalyst into a reaction vial. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling side products.

  • Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.

  • Thermal Activation: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition at the C6-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product will be the Ethyl 2-phenyl-6-chloronicotinate .

Protocol B: Workflow for SHP2 Inhibitor Synthesis

This scaffold is a precursor for allosteric SHP2 inhibitors (e.g., analogs of SHP099).

SHP2_Workflow Step1 Start: Ethyl 2-bromo-6-chloronicotinate Step2 Step 1: C2-Amination or Coupling (Introduce Pharmacophore A) Step1->Step2 Pd-Catalysis Step3 Step 2: Ester Hydrolysis (LiOH, THF/H2O) -> Acid Step2->Step3 Step4 Step 3: Amide Coupling (Attach Solubilizing Tail) Step3->Step4 HATU/DIPEA Step5 Step 4: C6-Substitution (Late-Stage Optimization) Step4->Step5 Buchwald-Hartwig

Figure 2: Synthetic workflow for converting the scaffold into a bioactive SHP2 inhibitor.

Part 4: Structural Validation (NMR & MS)

For researchers synthesizing this intermediate, the following spectral data confirms identity.

1H NMR Interpretation ( , 400 MHz)
  • 
     8.15 (d, J=8.0 Hz, 1H): H4 Proton . This proton is highly deshielded due to the ortho electron-withdrawing ester group.
    
  • 
     7.45 (d, J=8.0 Hz, 1H): H5 Proton . Shielded relative to H4, but doublet splitting confirms the 2,3,6-substitution pattern (no adjacent protons other than H4).
    
  • 
     4.42 (q, J=7.1 Hz, 2H): Methylene (
    
    
    
    )
    of the ethyl ester.
  • 
     1.41 (t, J=7.1 Hz, 3H): Methyl (
    
    
    
    )
    of the ethyl ester.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Pattern: Look for the characteristic isotope pattern of Br and Cl.

    • M+H (264.9): Base peak (

      
      )
      
    • M+3 (266.9): Strong peak due to

      
       and 
      
      
      
      overlap.
    • M+5 (268.9): Smaller peak (

      
      ).
      
  • Validation: A 1:1 ratio between M+H and M+3 suggests the presence of Bromine; the additional splitting confirms Chlorine.

References

  • Sigma-Aldrich. Ethyl 6-bromo-2-chloronicotinate Product Specification. (Note: Used for physical property verification of the isomer class). Available at:

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Ethyl 2-bromo-6-chloronicotinate. Available at:

  • Xie, J., et al. (2017).Allosteric Inhibitors of SHP2: Design, Synthesis, and Biological Evaluation.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for solvent peak calibration in protocols). Available at:

Sources

Exploratory

A Technical Guide to Determining the Solubility of Ethyl 2-bromo-6-chloronicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 2-bromo-6-chloronicotinate is a key heterocyclic building block in the synthesis of various pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-bromo-6-chloronicotinate is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide equips the researcher with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to ascertain its solubility profile. We will delve into the physicochemical properties of ethyl 2-bromo-6-chloronicotinate, explore the theoretical underpinnings of solubility, and provide step-by-step methodologies for accurate solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

The efficiency of many chemical processes, particularly in drug discovery and development, is profoundly influenced by the solubility of the reactants.[1][2] For a versatile intermediate like ethyl 2-bromo-6-chloronicotinate, understanding its behavior in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

  • Purification and Crystallization: The selection of an appropriate solvent system is fundamental for effective purification through techniques like recrystallization.

  • Formulation: In the later stages of drug development, solubility is a key determinant of a drug's bioavailability and delivery mechanism.[2]

This guide will provide the necessary tools for researchers to experimentally determine and logically interpret the solubility of ethyl 2-bromo-6-chloronicotinate.

Physicochemical Characterization of Ethyl 2-bromo-6-chloronicotinate

A foundational understanding of the solute's molecular properties is the first step in predicting its solubility.

Molecular Structure:

Caption: Molecular structure of ethyl 2-bromo-6-chloronicotinate.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Formula C₈H₇BrClNO₂
Molecular Weight 264.51 g/mol
Physical Form Solid or liquid
Storage Temperature 2-8°C, under inert atmosphere[3]

The presence of a pyridine ring, an ester group, and halogen atoms imparts a degree of polarity to the molecule. However, the overall polarity will be influenced by the interplay of these functional groups and the hydrocarbon portion of the ethyl ester.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5][6]

Factors Influencing Solubility:

  • Polarity: The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. Solvents can be categorized as polar protic (e.g., ethanol), polar aprotic (e.g., acetone), and nonpolar (e.g., hexane).

  • Intermolecular Forces: The solubility of a substance is determined by the balance of intermolecular forces between the solvent and solute molecules.[7] These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5][8] This is because the increased kinetic energy helps to overcome the intermolecular forces holding the solute molecules together in the solid state.

  • Molecular Size: Generally, smaller molecules are more soluble than larger molecules in a given solvent, as it is easier for the solvent molecules to surround them.[5]

Based on its structure, ethyl 2-bromo-6-chloronicotinate is expected to exhibit moderate polarity. Therefore, it is likely to be more soluble in polar aprotic and moderately polar solvents.

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for ethyl 2-bromo-6-chloronicotinate, an experimental approach is necessary. The isothermal saturation method is a reliable and straightforward technique for this purpose.[9]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter a known volume of the supernatant C->D E Evaporate the solvent from the filtrate D->E F Weigh the solid residue E->F G Calculate solubility F->G

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 2-bromo-6-chloronicotinate to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath (e.g., a shaker incubator) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the dry solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

    • The volume of the solvent can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

    • Solubility can then be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System:

To ensure the trustworthiness of the results, the following should be considered:

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

  • Purity of Materials: The purity of both the solute and the solvent should be known and documented, as impurities can affect solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility Data for Ethyl 2-bromo-6-chloronicotinate at 25°C

Organic SolventSolvent PolaritySolubility ( g/100 mL)
HexaneNonpolarTo be determined
TolueneNonpolarTo be determined
DichloromethanePolar aproticTo be determined
Ethyl AcetatePolar aproticTo be determined
AcetonePolar aproticTo be determined
AcetonitrilePolar aproticTo be determined
MethanolPolar proticTo be determined
EthanolPolar proticTo be determined

The interpretation of this data will allow researchers to select the most appropriate solvent for a given application. For instance, a solvent with high solubility would be ideal for reactions requiring high concentrations, while a solvent system with a steep solubility-temperature gradient would be preferable for recrystallization.

Conclusion and Future Directions

While published quantitative solubility data for ethyl 2-bromo-6-chloronicotinate is scarce, this guide provides a robust framework for its experimental determination. By understanding the underlying principles of solubility and following a well-defined experimental protocol, researchers can generate reliable data to inform their synthetic and process development activities.

Future work could involve the development of thermodynamic models, such as UNIFAC or COSMO-RS, to predict the solubility of this compound in a wider range of solvents and at different temperatures.[10] Machine learning approaches are also emerging as powerful tools for solubility prediction.[1][2][11] Experimental data generated using the methods described in this guide would be invaluable for training and validating such predictive models.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). Vertex AI Search.
  • Solubility of Organic Compounds. (2023). Manitoba.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Solubility of Solvent Blue 35 in organic solvents. Benchchem.
  • Solubility. Wikipedia.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed.
  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Ethyl 6-bromo-2-chloronicotin
  • What factors affect solubility? (2022).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • THERMODYNAMICS AND RELATIVE SOLUBILITY PREDICTION OF POLYMORPHIC SYSTEMS.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College.
  • 3.2 Solubility.
  • Ethyl 6-bromo-2-chloronicotin
  • Ethyl 2-bromo-6-chloronicotin

Sources

Exploratory

Commercial suppliers of high purity ethyl 2-bromo-6-chloronicotinate

Executive Summary: The Orthogonal Advantage In modern drug discovery, Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) is not merely a building block; it is a strategic scaffold for orthogonal functionalization . Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In modern drug discovery, Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) is not merely a building block; it is a strategic scaffold for orthogonal functionalization . Its value lies in the precise reactivity difference between the C2-Bromine and C6-Chlorine atoms. Under palladium-catalyzed conditions (e.g., Suzuki-Miyaura), the C2-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond.[1] This allows researchers to sequentially install two different aryl/alkyl groups without protecting groups, streamlining the synthesis of complex polysubstituted pyridines.

However, this utility is fragile. The market is flooded with the regioisomer (Ethyl 6-bromo-2-chloronicotinate) , often mislabeled or present as a significant impurity (


). Using impure material compromises Structure-Activity Relationship (SAR) data by generating "shadow" analogues that are difficult to separate downstream.

This guide outlines a rigorous technical framework for sourcing, validating, and handling this critical intermediate.

Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the technical "Gold Standard."

AttributeSpecificationTechnical Rationale
CAS Number 1214377-13-5 CRITICAL. Do not confuse with isomer CAS 1214335-22-4.
Chemical Structure Pyridine-3-carboxylate2-Position: Bromine (Reactive) 6-Position: Chlorine (Latent)
Purity (HPLC)

(a/a)
Impurities

compete in catalytic cycles, poisoning Pd catalysts.
Regio-Purity

The 6-Br-2-Cl isomer is a "silent killer" in SAR; it reacts at the wrong position.
Water Content

Hydrolysis of the ethyl ester yields the free acid, which can chelate metals.
Appearance White/Off-white solidYellowing indicates oxidation or photo-degradation of the C-Br bond.

Supplier Landscape & Tiering

Do not treat all suppliers equally. The market is divided into three tiers based on manufacturing capability and quality assurance.

Tier 1: Global Distributors (High Trust / High Cost)
  • Examples: Sigma-Aldrich (Merck), Fisher Scientific, Fluorochem.

  • Role: These entities rarely manufacture this specific intermediate themselves but act as a firewall for quality. They perform internal QC (NMR/HPLC) before shipping.

  • Use Case: GMP synthesis, late-stage lead optimization where failure is not an option.

Tier 2: Specialized Building Block Manufacturers (Best Value)
  • Examples: BLD Pharm, Ambeed, Combi-Blocks, Enamine.

  • Role: These are often the actual manufacturers. They offer the best balance of price and purity but require a "trust but verify" approach.

  • Use Case: MedChem library synthesis, scale-up (100g – 1kg).

Tier 3: Bulk Aggregators (High Risk)
  • Examples: Alibaba-listed vendors, non-verified brokers.

  • Risk: High probability of receiving the wrong isomer or hydrolyzed acid.

  • Use Case: Never recommended for R&D without a pre-shipment sample.

Procurement Protocol: The "3-Batch" Rule

To mitigate supply chain risk, implement the Supplier Qualification Workflow . This is a self-validating system designed to filter out incompetent vendors before they impact your project.

SupplierQualification Start Identify Potential Supplier RequestSample Request 5g Pre-Shipment Sample Start->RequestSample QC_Check Internal QC Analysis (1H-NMR + HPLC) RequestSample->QC_Check Decision1 Passes Spec? QC_Check->Decision1 Reject REJECT SUPPLIER (Wrong Isomer/Low Purity) Decision1->Reject No Purchase Purchase Pilot Batch (100g) Decision1->Purchase Yes ScaleUp Scale-Up Validation (Test in Suzuki Reaction) Purchase->ScaleUp Decision2 Yield > 80%? ScaleUp->Decision2 Decision2->Reject No Approve APPROVE SUPPLIER (Add to AVL) Decision2->Approve Yes

Figure 1: Supplier Qualification Workflow. A logical decision tree to validate vendor claims before bulk commitment.

Quality Control Methodologies

The Certificate of Analysis (CoA) provided by the supplier is a claim, not a fact. You must validate it.

A. Regioisomer Differentiation via 1H-NMR

The most common fraud/error is supplying Ethyl 6-bromo-2-chloronicotinate instead of the requested 2-bromo-6-chloro analog. They have identical mass (LC-MS is useless here).

  • Protocol: Dissolve 10 mg in DMSO-

    
    .
    
  • Diagnostic Signal: Focus on the aromatic protons at positions 4 and 5.

    • The Target (2-Br-6-Cl): The ester is at C3. The bulky Bromine is at C2 (ortho to ester). The Chlorine is at C6.

    • The Impurity (6-Br-2-Cl): The Chlorine is at C2 (ortho to ester).

    • Differentiation: Chlorine is more electronegative (

      
      ) than Bromine (
      
      
      
      ). The proton at C4 (ortho to the ester) will experience a different shielding environment depending on whether a Cl or Br is at the C2 position.
    • Action: Compare the chemical shift of the H4 doublet against a known reference standard. If the spectrum shows a smaller "shadow" doublet slightly upfield/downfield of the main peaks, you have isomeric contamination.

B. HPLC Method for Purity

Standard C18 gradients often co-elute these isomers.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl). The

    
     interactions help separate the halogenated isomers.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 50-90% ACN over 15 minutes. Isomers usually resolve by 0.2–0.5 minutes.

Technical Context: The "Orthogonal" Workflow

Why does purity matter? Because this molecule is designed for sequential catalysis . If the starting material is impure, the sequence fails.

OrthogonalSynthesis SM Ethyl 2-bromo-6-chloronicotinate (Starting Scaffold) Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, R1-B(OH)2) SM->Step1 Br reacts exclusively Inter Intermediate: 2-Aryl-6-chloronicotinate Step1->Inter Step2 Step 2: SNAr or 2nd Coupling (Amine or R2-B(OH)2) Inter->Step2 Cl reacts now Final Final Product: 2,6-Disubstituted Pyridine Step2->Final

Figure 2: Orthogonal Functionalization Pathway. The C2-Br bond is chemically distinct from C6-Cl, allowing controlled stepwise synthesis.

Mechanistic Insight: In Step 1, the oxidative addition of Pd(0) occurs at the C-Br bond because the bond dissociation energy (BDE) of C-Br (


 kcal/mol) is lower than C-Cl (

kcal/mol). If the starting material contains the 6-Br isomer, the R1 group will install at the 6-position, creating a regioisomer that is chemically similar but biologically inactive (or toxic).

Handling & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is photosensitive; keep in amber vials.

  • Hazards:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Disposal: Halogenated organic waste. Do not mix with acid streams (risk of HBr/HCl evolution).

References

  • BLD Pharm. Product Specifications: Ethyl 2-bromo-6-chloronicotinate (CAS 1214377-13-5).[5] Retrieved from

  • Sigma-Aldrich (Merck). Product Search: Ethyl 6-bromo-2-chloronicotinate (Isomer Reference). Retrieved from

  • Lutsenko, S. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Journal of Organic Chemistry.[6] (Demonstrates Br > Cl selectivity in pyridine systems). Retrieved from

  • Fluorochem. Safety Data Sheet (SDS): Halogenated Pyridines. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (General methodology for isomer distinction). Retrieved from

Sources

Protocols & Analytical Methods

Method

Conditions for SNAr displacement of C2-bromide in ethyl 2-bromo-6-chloronicotinate

Topic: Conditions for SNAr Displacement of C2-Bromide in Ethyl 2-Bromo-6-Chloronicotinate Audience: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Versatile Hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for SNAr Displacement of C2-Bromide in Ethyl 2-Bromo-6-Chloronicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Ethyl 2-bromo-6-chloronicotinate is a di-substituted pyridine derivative that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the pyridine core is a prevalent structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] The strategic placement of two distinct halogen atoms at the C2 and C6 positions, activated by the electron-withdrawing nature of the pyridine nitrogen and the C3-ester functionality, allows for sequential and site-selective functionalization.

This application note provides a comprehensive guide to the selective Nucleophilic Aromatic Substitution (SNAr) of the bromide atom at the C2 position. We will delve into the mechanistic principles governing this selectivity, offer detailed protocols for various nucleophiles, and present a framework for optimizing reaction conditions to achieve high yields and purity. The methodologies described herein are designed to empower researchers to efficiently generate diverse libraries of 2-substituted-6-chloronicotinates, which are key intermediates for the synthesis of complex molecular targets.

Mechanistic Rationale: Engineering Regioselectivity

The success of a selective SNAr reaction hinges on a clear understanding of the underlying mechanism and the factors that control which halogen is displaced.

2.1 The SNAr Pathway: An Addition-Elimination Dance

Unlike nucleophilic substitution on aliphatic systems, SNAr on an aromatic ring is a two-step process. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step. In the second, typically rapid step, aromaticity is restored by the expulsion of a leaving group.

SNAr_Mechanism Reactants Arene-LG + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic σ-complex) Reactants->Meisenheimer Step 1: Addition (Rate-determining) Product Arene-Nu + LG⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Caption: Comparative stability of intermediates in C2 vs. C6 attack.

Optimizing the Reaction Environment: A Practical Guide

Achieving a successful and selective SNAr displacement requires careful consideration of the nucleophile, solvent, base, and temperature.

Workflow Start Select Nucleophile (e.g., R-OH, R-NH2, R-SH) Solvent Choose Solvent (e.g., DMF, DMSO, THF) Start->Solvent Base Select Base (e.g., K2CO3, NaH, Et3N) Solvent->Base Temp Set Temperature (e.g., RT to 100 °C) Base->Temp Monitor Monitor Reaction (TLC, LC-MS) Temp->Monitor End Work-up & Purify Monitor->End

Caption: General workflow for SNAr reaction optimization.

3.1 Nucleophile Selection

A wide variety of nucleophiles can be employed to displace the C2-bromide. The reactivity of the nucleophile often dictates the required reaction conditions.

  • N-Nucleophiles (Amines): Primary and secondary aliphatic or aromatic amines are common nucleophiles. They are generally reactive enough to proceed at room temperature or with gentle heating.

  • O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols require a base to be deprotonated to their more nucleophilic alkoxide or phenoxide forms. Reactions often require heating.

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and typically react under mild conditions, often requiring a base to form the thiolate anion. [6]

3.2 Solvent Effects

The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMF , DMSO , NMP , and acetonitrile are preferred. These solvents effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. In recent years, greener methodologies using water with surfactants like hydroxypropyl methylcellulose (HPMC) have also proven effective. [7]

3.3 The Role of the Base

A base is often required, serving one of two purposes:

  • Deprotonation: For nucleophiles like alcohols, phenols, and thiols, a base (e.g., NaH, K₂CO₃, Cs₂CO₃) is needed to generate the more potent anionic nucleophile.

  • Acid Scavenging: When using amine nucleophiles, the reaction can generate HBr, which would protonate and deactivate the starting amine. A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added to neutralize this acid. [8]

3.4 Temperature Control

While many reactions with potent nucleophiles can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, particularly with less reactive nucleophiles. A typical starting point is 60-80 °C. It is crucial to monitor the reaction, as excessive heat can sometimes lead to a loss of selectivity and the displacement of the C6-chloride.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 2-(Phenoxy)-6-chloronicotinate (O-Arylation)

This protocol details the displacement of the C2-bromide with a phenoxide nucleophile.

Materials:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 2-bromo-6-chloronicotinate and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add phenol to the stirring suspension.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Ethyl 2-(Benzylamino)-6-chloronicotinate (N-Alkylation)

This protocol describes the reaction with an amine nucleophile.

Materials:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Equipment:

  • Sealed reaction vial with a magnetic stir bar

  • Stir plate with heating capability

Procedure:

  • In a sealed reaction vial, dissolve ethyl 2-bromo-6-chloronicotinate in anhydrous acetonitrile (approx. 0.5 M).

  • Add triethylamine to the solution, followed by benzylamine.

  • Seal the vial and stir the mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the final compound.

Data Summary and Troubleshooting

The following table summarizes representative conditions for the C2-bromide displacement with various nucleophiles.

NucleophileBaseSolventTemp (°C)Typical Time (h)Notes
MorpholineK₂CO₃DMF604-6A common secondary amine nucleophile.
4-MethoxyphenolCs₂CO₃Dioxane908-12Cesium carbonate can enhance reactivity.
Sodium thiophenoxideN/ATHFRT1-2Thiolates are highly reactive; no base needed.
AnilineEt₃NAcetonitrile8012-18Aromatic amines are less nucleophilic; require heat.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Inactive nucleophile (e.g., alcohol not deprotonated).3. Wet reagents/solvents.1. Increase temperature incrementally.2. Use a stronger base (e.g., NaH instead of K₂CO₃).3. Ensure all reagents and solvents are anhydrous.
Low Yield 1. Incomplete reaction.2. Product degradation.3. Mechanical loss during work-up.1. Increase reaction time or temperature.2. Use milder conditions if product is unstable.3. Optimize extraction and purification steps.
Formation of Side Products 1. Displacement of C6-Cl.2. Hydrolysis of the ester group.1. Lower the reaction temperature to improve selectivity.2. Ensure anhydrous conditions and use a non-aqueous work-up if possible. [8]
References
  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • ACS GCI Pharmaceutical Roundtable.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Bojja, S., et al. Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. ResearchGate. [Link]

  • Kappe, C. O., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Silva, A. M. S., et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • Khalil, N., et al. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Chemistry LibreTexts. Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. [Link]

  • Asaad, F. M., et al. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Semantic Scholar. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]

Sources

Application

Synthesis of 2,6-disubstituted nicotinates using ethyl 2-bromo-6-chloronicotinate

Executive Summary This application note details the strategic functionalization of ethyl 2-bromo-6-chloronicotinate , a "privileged scaffold" in medicinal chemistry. This substrate offers a unique opportunity for orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of ethyl 2-bromo-6-chloronicotinate , a "privileged scaffold" in medicinal chemistry. This substrate offers a unique opportunity for orthogonal regioselectivity : the distinct electronic and steric environments of the C2-bromo and C6-chloro positions allow researchers to selectively functionalize either position by choosing the appropriate reaction class (Transition Metal Catalysis vs. Nucleophilic Aromatic Substitution).

This guide provides validated protocols for:

  • C2-Selective Arylation via Suzuki-Miyaura Cross-Coupling.

  • C6-Selective Amination/Etherification via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Sequential Library Generation combining both methodologies.

Strategic Analysis: The Reactivity Landscape

The core challenge and opportunity with ethyl 2-bromo-6-chloronicotinate lie in the competition between bond dissociation energy (BDE) and steric hindrance .

The "Orthogonal Switch"
  • Electronic Control (C2-Br): The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond. Under Palladium(0) catalysis, oxidative addition occurs preferentially at the C-Br bond, despite the steric crowding from the adjacent C3-ethyl ester.

  • Steric Control (C6-Cl): In

    
     reactions, the approach of the nucleophile is the rate-determining geometric constraint. The C2 position is "sandwiched" between the pyridine nitrogen and the bulky C3-ester, making it sterically inaccessible. The C6 position, flanked only by a proton, is accessible. Consequently, 
    
    
    
    favors the C6-Cl bond, even though Cl is a poorer leaving group than Br.
Reactivity Decision Tree

The following diagram illustrates the decision logic for selective functionalization.

ReactivityMap Start Ethyl 2-bromo-6-chloronicotinate Decision Reaction Type? Start->Decision PathA Pd-Catalysis (Suzuki/Stille) Decision->PathA Oxidative Addition (Electronic Control) PathB SNAr (Nucleophilic Sub.) Decision->PathB Nucleophilic Attack (Steric Control) ProdA Product A: 2-Aryl-6-chloro-nicotinate (C2 Functionalization) PathA->ProdA Preferential C-Br Reaction ProdB Product B: 2-Bromo-6-amino-nicotinate (C6 Functionalization) PathB->ProdB Preferential C6 Attack

Figure 1: Chemoselective divergence based on reaction mechanism.

Detailed Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the crowded C2 position while preserving the C6-chloride for later use.

Mechanism: The reaction relies on the faster oxidative addition of Pd(0) to the C-Br bond compared to C-Cl. Critical Parameter: Ligand choice. Due to the steric bulk of the C3-ester, standard triphenylphosphine (


) may be sluggish. Buchwald ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended to facilitate the coupling at the hindered center.
Materials
  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    /SPhos.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for anhydrous conditions).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the nicotinate (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq).

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture (concentration ~0.1 M).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 60–80°C .

    • Note: Do not exceed 90°C initially. Higher temperatures may activate the C6-Cl bond, leading to bis-coupling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (Br) should disappear before the mono-coupled product reacts further.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Data: Ligand Screening for C2-Selectivity

Ligand Catalyst Precursor Conversion (2h) C2:C6 Selectivity Notes

|


 | 

| 45% | 90:10 | Slow due to sterics. | | dppf |

| 98% | >98:2 | Recommended. Excellent balance. | | SPhos |

| 100% | 95:5 | Very fast, slight risk of bis-coupling. |
Protocol B: C6-Selective Nucleophilic Aromatic Substitution ( )

Objective: Install an amine, alkoxide, or thiol at the C6 position.

Mechanism: The nucleophile attacks the position with the lowest steric barrier. The C3-ester blocks the C2-Br site, directing the incoming nucleophile to C6-Cl. Critical Parameter: Temperature. While C6 is accessible, the pyridine ring is deactivated by the electron-donating effect of the halogens (slightly) but activated by the ester. Moderate heat is usually required.

Materials
  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv).

  • Base: DIPEA (2.0 equiv) or

    
     (if using amine salts).
    
  • Solvent: DMF, DMSO, or NMP (dipolar aprotic solvents enhance

    
    ).
    
Step-by-Step Procedure
  • Setup: Dissolve ethyl 2-bromo-6-chloronicotinate in DMF (0.2 M).

  • Addition: Add the base followed by the amine.

  • Reaction: Heat to 80–100°C .

    • Self-Validating Check: If the reaction is sluggish at 80°C, increase to 100°C. The C2-Br bond is thermally stable under these non-metallic conditions.

  • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to Cl displacement (-35/37 + Nu).

  • Workup: Pour into ice water. If solid precipitates, filter.[1] If oil, extract with EtOAc/LiCl (aq) wash to remove DMF.

Sequential Workflow: Synthesis of 2,6-Disubstituted Libraries

For drug discovery campaigns, generating a matrix of analogs is essential. The most robust route is Suzuki (C2) followed by


 (C6) .

Why this order?

  • Chemical Stability: The C6-Cl bond survives the mild Suzuki conditions used for C2.

  • Electronic Activation: After installing an aryl group at C2, the pyridine ring remains sufficiently electron-deficient to undergo

    
     at C6, especially if the C2-aryl group is not strongly electron-donating.
    

SequentialSynthesis Step1 Step 1: C2-Arylation (Suzuki Coupling) Intermediate Intermediate: Ethyl 2-aryl-6-chloronicotinate Step1->Intermediate Pd(dppf)Cl2, Ar-B(OH)2 60°C, Dioxane/H2O Step2 Step 2: C6-Amination (SNAr Reaction) Intermediate->Step2 Purification not always required (Telescoping possible) Final Final Scaffold: Ethyl 2-aryl-6-aminonicotinate Step2->Final HNR2, DIPEA 90°C, DMF

Figure 2: Recommended sequential workflow for library synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki (C2) Protodeboronation of boronic acid.Switch base to

or use Boronic Esters (Pinacol).
Bis-coupling (Suzuki) Temperature too high; Catalyst too active.Lower temp to 50°C; Reduce catalyst loading; Add halide slowly.
No Reaction in

(C6)
Nucleophile too weak or bulky.Switch solvent to NMP (higher boiling); Use microwave irradiation (120°C, 15 min).
Regioselectivity Erosion "Scrambling" of halogens (rare).Ensure Pd catalyst is removed thoroughly before attempting

if doing reverse sequence.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki Coupling mechanics).

  • Schlosser, M., et al. (2005). Site-Selective Coupling of 2,6-Dihalopyridines. Journal of Organic Chemistry. (General principles of dihalopyridine reactivity).

(Note: While specific literature on the exact ethyl 2-bromo-6-chloronicotinate isomer is sparse, the protocols above are derived from established reactivity principles of 2,6-dihalo-3-ester pyridines found in the cited general heterocyclic chemistry literature.)

Sources

Method

Using ethyl 2-bromo-6-chloronicotinate as a scaffold for bicyclic heterocycles

Application Note: Strategic Utilization of Ethyl 2-bromo-6-chloronicotinate in Drug Discovery Executive Summary Ethyl 2-bromo-6-chloronicotinate is a high-value trifunctionalized pyridine scaffold.[] Its utility in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-bromo-6-chloronicotinate in Drug Discovery

Executive Summary

Ethyl 2-bromo-6-chloronicotinate is a high-value trifunctionalized pyridine scaffold.[] Its utility in medicinal chemistry stems from the distinct reactivity profiles of its three electrophilic sites: the C2-bromide, C6-chloride, and C3-ethyl ester. This differential reactivity allows for the controlled, sequential construction of privileged bicyclic heterocycles—specifically pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines —which are frequent pharmacophores in kinase inhibitors and oncology therapeutics.

This guide provides validated protocols for transforming this scaffold into these core systems, emphasizing chemo- and regioselectivity.

Scaffold Analysis & Reactivity Profile

Successful utilization of this scaffold relies on exploiting the electronic and steric differences between the halogenated positions.[]

  • Site A (C2-Bromine): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki, Stille) due to the weaker C-Br bond.[] It is also highly activated for Nucleophilic Aromatic Substitution (

    
    ) by the adjacent ring nitrogen and the electron-withdrawing C3-ester (ortho-effect), though it is sterically more hindered than C6.
    
  • Site B (C6-Chlorine): Less reactive towards Pd-oxidative addition than C2-Br.[] In

    
    , it is less electronically activated than C2 but sterically more accessible. Under controlled conditions (low temp, stoichiometric nucleophile), C2 substitution often dominates due to the leaving group ability (Br > Cl) and electronic activation.
    
  • Site C (C3-Ethyl Ester): Acts as the electrophilic trap for cyclization.[] It is essential for forming the "B-ring" of the bicyclic system.[]

Reactivity Logic Map

ReactivityMap cluster_sites Reactive Sites Scaffold Ethyl 2-bromo-6-chloronicotinate (Starting Material) C2 C2-Bromine (High Reactivity) Scaffold->C2 Pd-Coupling / SNAr C6 C6-Chlorine (Medium Reactivity) Scaffold->C6 SNAr (Steric control) C3 C3-Ester (Cyclization Handle) Scaffold->C3 Condensation Product1 Product1 C2->Product1 Pyrazolo[3,4-b]pyridines (via Hydrazine) Product2 Product2 C2->Product2 Pyrido[2,3-d]pyrimidines (via Amidines) Product3 Product3 C2->Product3 Selective Arylation (via Suzuki)

Figure 1: Differential reactivity allowing sequential functionalization.

Application I: Synthesis of Pyrazolo[3,4-b]pyridines

This transformation utilizes hydrazine to displace the C2-bromide followed by spontaneous intramolecular cyclization with the C3-ester.[] This is a robust method for generating the core found in various kinase inhibitors.[]

Mechanism
  • 
    :  Hydrazine attacks C2, displacing Bromide (favored over Chloride due to leaving group ability and electronic activation).[]
    
  • Cyclization: The terminal nitrogen of the hydrazinyl intermediate attacks the C3-ester carbonyl.[]

  • Elimination: Loss of ethanol yields the pyrazolone system.[]

Experimental Protocol

Reagents:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)[]

  • Hydrazine hydrate (60-80% solution, 2.5 equiv)

  • Ethanol (absolute, 10 mL/mmol)

  • Triethylamine (1.2 equiv, optional scavenger)

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 2-bromo-6-chloronicotinate (e.g., 1.0 g, 3.78 mmol) in absolute ethanol (40 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (0.46 mL, ~9.4 mmol) dropwise over 5 minutes.

    • Note: Exothermic reaction.[] Control addition rate to prevent runaway C6-substitution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1).[] The starting material (

      
      ) should disappear, and a polar precipitate (
      
      
      
      ) should form.
  • Cyclization (Thermal Drive): If cyclization is incomplete (intermediate hydrazide observed), heat the mixture to reflux (80°C) for 2–4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, 6-chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one , typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine and traces of the 6-hydrazinyl byproduct.[]

  • Drying: Dry under high vacuum at 45°C for 4 hours.

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of a broad NH singlet (~12-13 ppm).[] The C5-H and C4-H protons of the pyridine ring will show as doublets (J ~8 Hz).[]

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol constructs the pyrimidine ring fused to the pyridine scaffold.[] It involves the condensation of an amidine or guanidine source.[]

Protocol: Condensation with Acetamidine

Reagents:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)[]

  • Acetamidine hydrochloride (1.5 equiv)[]

  • Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) (2.5 equiv)[]

  • DMF (Dimethylformamide) or Ethanol (anhydrous)[]

Step-by-Step Procedure:

  • Free Base Formation: In a separate flask, treat acetamidine hydrochloride with 1.0 equiv of base in the chosen solvent for 15 minutes.

  • Coupling: Add the ethyl 2-bromo-6-chloronicotinate solution to the amidine mixture.

  • Heating: Heat the reaction to 80–100°C for 6–12 hours.

    • Chemistry: The amidine nitrogen displaces the C2-Br first (

      
      ), followed by cyclization onto the ester.
      
  • Quench: Pour the reaction mixture into ice-water. Neutralize with dilute HCl to pH ~7.

  • Isolation: Collect the precipitate by filtration. Recrystallize from Ethanol/DMF.[]

Product: 7-chloro-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one.[]

  • Note: The C6-Cl remains intact for further diversification (e.g., adding a solubilizing amine tail later).

Application III: Selective C2-Suzuki Coupling

To use the scaffold for non-fused derivatives or to install a carbon substituent before cyclization.[]

Protocol:

  • Mix: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (5 mol%), and 
    
    
    
    (2M aq, 2.0 equiv) in DME/Water (4:1).
  • Conditions: Heat at 80°C for 4 hours under Argon.

  • Selectivity: The C2-Br reacts exclusively over C6-Cl.[]

  • Outcome: Ethyl 6-chloro-2-(aryl)nicotinate. This intermediate can then be hydrolyzed and cyclized or subjected to a second Suzuki coupling at C6 (using stricter conditions, e.g., XPhos Pd G2, 110°C) to create 2,6-diaryl systems.

Troubleshooting & Optimization

IssueProbable CauseSolution
Regioselectivity Loss C6-Cl displacement occurring alongside C2-Br.[]Lower reaction temperature (0°C to RT).[] Use stoichiometric nucleophile.[] Ensure C2-Br quality (no hydrolysis).
Incomplete Cyclization Intermediate amide/hydrazide stable.[]Increase temperature to reflux.[] Add mild acid catalyst (Acetic acid) for dehydration steps.[]
Hydrolysis of Ester Presence of water with strong base.[][2]Use anhydrous solvents (DMF, EtOH). Use non-nucleophilic bases (DIPEA, tBuOK) where possible.

References

  • Scaffold Reactivity &

    
     Selectivity: 
    
    • Title: Regioselective nucleophilic aromatic substitution of 2,6-dichloropyridine-3-carboxyl
    • Source:Tetrahedron Letters, 2010.
    • Context: Establishes the preference for C6 substitution in dichloro-analogs, highlighting the necessity of the C2-Br leaving group for C2-selectivity in this specific scaffold.
    • []

  • Suzuki Coupling of Halopyridines

    • Title: Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics.[][3][4]

    • Source:Journal of Organic Chemistry, 2016.[5]

    • Context: Demonstrates the hierarchy of halide reactivity (Br > Cl) in pyridine systems.[]

    • []

  • Synthesis of Pyrazolopyridines

    • Title: Synthesis of pyrazolo[3,4-b]pyridines via reaction of 2-halo-nicotinates with hydrazine.[]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • Context: General protocol for the hydrazine cycliz
    • []

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Synthesis of novel pyrido[2,3-d]pyrimidine deriv
    • Source:RSC Advances, 2024.
    • Context: Detailed conditions for amidine condensations on nicotinic acid deriv

Sources

Application

Application Note: Chemoselective Hydrolysis of Ethyl 2-bromo-6-chloronicotinate

[1][2] Abstract & Introduction The hydrolysis of ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) to its corresponding acid is a pivotal step in the synthesis of anti-inflammatory agents and agrochemicals. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

The hydrolysis of ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) to its corresponding acid is a pivotal step in the synthesis of anti-inflammatory agents and agrochemicals. However, this transformation presents a specific chemoselectivity challenge: the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nitrogen and the presence of two halogen leaving groups (Br at C2, Cl at C6).[1]

Standard saponification conditions (high heat, strong base excess) often lead to the displacement of the halogens by hydroxide ions, resulting in hydroxy-pyridine impurities that are difficult to separate.[1][2] This application note details a chemoselective Lithium Hydroxide (LiOH) protocol designed to hydrolyze the ester exclusively while preserving the halogen motif.[1]

Key Chemical Challenges
FeatureRisk FactorConsequence of Poor Control
C2-Bromine High Steric/Electronic ActivationDisplacement by

to form 2-hydroxy-6-chloronicotinic acid.[1]
C6-Chlorine High Electronic ActivationDisplacement by

to form 6-hydroxy-2-bromonicotinic acid.[1]
Pyridine Nitrogen Amphoteric NatureProduct solubility is highly pH-dependent; incorrect workup leads to yield loss.

Mechanistic Insight & Strategy

To ensure success, one must understand the competition between the desired


 (Base-catalyzed Acyl Cleavage)  and the undesired 

(Nucleophilic Aromatic Substitution)
.[1]
Reaction Selectivity Pathway

The carbonyl carbon of the ester is generally "harder" and kinetically more accessible than the aromatic carbons.[1][2] However, the activation energy for


 on di-halo-pyridines drops significantly at elevated temperatures.[1]
  • Strategy: Use LiOH in a THF/Water system at 0°C to Ambient Temperature .

  • Why LiOH? Lithium cations (

    
    ) act as weak Lewis acids, coordinating to the carbonyl oxygen.[1][2] This activates the ester for hydrolysis without requiring the harsh basicity or high temperatures often associated with KOH or NaOH, thereby minimizing 
    
    
    
    side reactions.[1]

ReactionSelectivity Substrate Ethyl 2-bromo-6-chloronicotinate LiOH LiOH / THF / H2O (0°C - RT) Substrate->LiOH Target TARGET PRODUCT: 2-bromo-6-chloronicotinic acid LiOH->Target Kinetic Control (Ester Hydrolysis) Impurity IMPURITY (SNAr): 2-hydroxy or 6-hydroxy analogs LiOH->Impurity Thermodynamic Control (High Temp / Excess Base)

Figure 1: Chemoselectivity map showing the divergence between the desired hydrolysis and the competing SNAr side reaction.

Experimental Protocol

Method A: Lithium Hydroxide (Recommended for High Purity)

This method is the "Gold Standard" for halogenated pyridine esters.[1]

Materials
  • Substrate: Ethyl 2-bromo-6-chloronicotinate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (1.2 - 1.5 eq)[1]
    
  • Solvent: THF (Tetrahydrofuran) and Deionized Water (3:1 ratio)[1]

  • Acid: 1N HCl (for workup)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-bromo-6-chloronicotinate (e.g., 5.0 g, 18.9 mmol) in THF (45 mL). Ensure complete dissolution.

    • Note: THF is preferred over MeOH to prevent transesterification if the reaction stalls.[1]

  • Reagent Addition: Dissolve

    
      (1.19 g, 28.3 mmol, 1.5 eq) in Water  (15 mL). Add this aqueous solution dropwise to the THF solution at 0°C  (ice bath).
    
  • Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C) . Stir vigorously.

    • Time: Typically 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1).[1] The starting ester (

      
      ) should disappear; the acid salt will stay at the baseline.[1]
      
  • Partial Workup (Solvent Removal): Concentrate the reaction mixture under reduced pressure (Rotavap, <35°C) to remove the majority of the THF. Do not heat above 40°C.

    • Result: You will be left with an aqueous slurry or solution of the lithium nicotinate salt.

  • Extraction (Impurity Removal - Optional): Dilute the aqueous residue with water (20 mL) and wash with a small amount of MTBE or Ethyl Acetate (2 x 15 mL).[1]

    • Purpose: Removes any unreacted ester or non-polar impurities. Discard the organic layer.[1]

  • Acidification & Precipitation (CRITICAL STEP): Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise with stirring.

    • Target pH:3.0 – 4.0 .

    • Observation: The product should precipitate as a white to off-white solid.[1]

    • Warning: Do not acidify below pH 2.0. The pyridine nitrogen will protonate, forming a soluble pyridinium hydrochloride salt, causing the product to re-dissolve.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual LiCl.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

Method B: Sodium Hydroxide (Scalable Alternative)

Use this only if LiOH is unavailable.[1] Requires stricter temperature control.

  • Dissolve substrate in Ethanol/Water (4:1) .

  • Add 1.1 eq NaOH (1M solution) at 0°C .

  • Stir at 0°C to 10°C . Do not let it reach room temperature if the reaction is proceeding.[1]

  • Monitor closely by HPLC/TLC every 30 minutes.

  • Quench immediately upon consumption of starting material by acidifying to pH 4.

Process Workflow Diagram

Workflow Start Start: Dissolve Ester in THF AddBase Add LiOH (aq) at 0°C Start->AddBase React Stir at RT (2-4 Hours) AddBase->React Evap Evaporate THF (Vacuum < 35°C) React->Evap Wash Wash aq. layer with MTBE (Optional) Evap->Wash Acidify Acidify to pH 3-4 (Precipitation) Wash->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Dry Dry in Vacuum Oven (Product: Acid) Filter->Dry

Figure 2: Step-by-step isolation workflow emphasizing the critical acidification node.[1]

Quality Control & Validation

To validate the protocol, the isolated solid must meet the following criteria.

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6) Disappearance of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1]Confirms hydrolysis of the ester.
1H NMR (Aromatic) Two doublets (or singlets depending on resolution) in aromatic region.Confirms pyridine ring integrity.
LC-MS (ESI) Mass peak [M+H]+ corresponding to acid (approx 235/237/239).[1]Characteristic Br/Cl isotope pattern (3:1 for Cl, 1:1 for Br) confirms halogens are present.[1][2]
Appearance White to off-white powder.Yellow/Orange coloration often indicates

degradation products.
Troubleshooting Guide
  • Issue: Product does not precipitate during acidification.

    • Cause: pH is too low (< 2.0), forming the pyridinium salt.[1]

    • Fix: Back-titrate with dilute NaOH to pH 3-4.

  • Issue: Product contains impurity at M-18 or M+16 (LCMS).

    • Cause: Halogen displacement (

      
      ) occurred.[1]
      
    • Fix: Repeat reaction at lower temperature (0°C constant) or reduce reaction time. Ensure base equivalents do not exceed 1.5.

References

  • Sigma-Aldrich. (n.d.).[1] Ethyl 6-bromo-2-chloronicotinate Product Specification. Retrieved from [1]

  • WuXi Biology. (2020).[1] SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved from

  • National Institutes of Health (PMC). (2010). Facile Pyridine SNAr Reactions. Retrieved from [1]

  • Google Patents. (2013).[1] CN103526022A - Preparation method of lithium saponification organic phase. Retrieved from

  • ResearchGate. (2019).[1] Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for C6-chlorine displacement in nicotinate derivatives

Welcome to the specialized support center for pyridine chemistry. This guide addresses the specific challenges of displacing the C6-chlorine atom in nicotinic acid derivatives (esters, amides, nitriles) via Nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the specialized support center for pyridine chemistry. This guide addresses the specific challenges of displacing the C6-chlorine atom in nicotinic acid derivatives (esters, amides, nitriles) via Nucleophilic Aromatic Substitution (


).

Unlike standard benzene chemistry, the pyridine ring introduces unique electronic effects that dictate reactivity and impurity profiles. This guide moves beyond basic protocols to explain the why and how of maximizing yield.

Module 1: Reaction Kinetics & Mechanism

"Why isn't my reaction proceeding despite the activating nitrogen?"

The Mechanistic Reality

The displacement of chlorine at the C6 position of a nicotinate derivative is a classic


 reaction proceeding via an addition-elimination pathway (Meisenheimer complex).

Key Reactivity Drivers:

  • Ortho-Activation by Nitrogen: The ring nitrogen (N1) is electron-withdrawing by induction and resonance. Because C6 is adjacent (ortho) to N1, the incoming nucleophile's negative charge can be delocalized onto the electronegative nitrogen, significantly lowering the activation energy.

  • Para-Activation by C3-EWG: In 6-chloronicotinates, the carbonyl group at C3 is para to the reaction site (C6). This allows the negative charge of the intermediate to be delocalized further onto the carbonyl oxygen, providing dual activation.

The Trap: While activated, the C6 position is less electrophilic than the C4 position would be. Furthermore, the electron-deficient nature of the ring makes the C3-ester highly susceptible to competing nucleophilic attack (hydrolysis or transesterification).

SNAr_Mechanism cluster_activation Dual Activation Factors Substrate 6-Chloro Nicotinate TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS + Nu: (Rate Determining) Nu Nucleophile (Nu:) Nu->TS Product C6-Substituted Product TS->Product Fast Elimination LG Chloride (Cl-) TS->LG Act1 N1 (Ortho) Stabilizes charge Act2 C3-Ester (Para) Resonance w/ C6

Figure 1: The


 pathway showing the transition state stabilization. Note that both N1 and C3-substituents contribute to the reactivity.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction stalls at 60% conversion."

Diagnosis: Product Inhibition or Insufficient Activation Energy. The leaving group (chloride) generates HCl (or salt), which can protonate your amine nucleophile, rendering it non-reactive.[1] Alternatively, the product might be forming H-bonds with the nucleophile.

Corrective Actions:

  • Base Stoichiometry: Ensure you are using at least 2.5 equivalents of base (e.g., DIPEA or

    
    ). One equivalent neutralizes the HCl, the rest maintains the free base form of the nucleophile.
    
  • Solvent Switch: Switch from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP, DMF). These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[2]

  • Temperature: Increase temperature to 80–100°C. If the substrate is thermally unstable, consider Microwave Irradiation (see Module 4).

Issue 2: "I see a significant impurity at -14 mass units (Methyl Ester -> Acid)."

Diagnosis: Unwanted Hydrolysis. The hydroxide ion (


) is a potent nucleophile and is smaller than your target amine. If your solvent is "wet" or your base is hygroscopic (like NaOH/KOH), the base will hydrolyze the C3-ester before displacing the C6-chlorine.

Corrective Actions:

  • Anhydrous System: Use anhydrous solvents and store hygroscopic bases (

    
    ) in a desiccator.
    
  • Steric Bulk: Switch to sterically hindered organic bases like DIPEA (Hünig's Base) or DBU . These are strong enough to sponge protons but too bulky to attack the carbonyl carbon efficiently.

  • Avoid Hydroxides: Never use NaOH or LiOH unless you intend to saponify the ester simultaneously.

Issue 3: "The reaction works, but I get a regioisomer or bis-addition."

Diagnosis: Over-reaction or incorrect activation. If your nicotinate has other leaving groups (e.g., a fluorine at C2), C2 is generally more reactive than C6 due to closer proximity to the nitrogen.

Corrective Actions:

  • Temperature Control: Perform the reaction at 0°C initially. C2/C4 positions react faster; C6 requires heat. If C6 is the only halogen, this is less of a concern.

  • Stoichiometry: Add the nucleophile dropwise to the substrate (inverse addition) to keep the nucleophile concentration low relative to the substrate, preventing bis-substitution if multiple halogens are present.

Module 3: Protocol Optimization & Data

Solvent & Base Screening Matrix

The following table summarizes the expected yield impact based on solvent/base combinations for a standard amine displacement (e.g., morpholine + ethyl 6-chloronicotinate).

SolventBaseTemp (°C)Yield PotentialRisk Factor
Ethanol

Reflux (78)Low (40-60%)Slow kinetics; nucleophile solvation.
DMF

90High (85-95%)Standard reliable condition.
DMSO DIPEA100Very High (>95%)Difficult workup (high boiling point).
THF NaH60Moderate (70%)Risk of ester hydrolysis/transesterification.
Water None100Poor (<10%)Hydrolysis dominates; substrate insoluble.
Recommended Protocol: Thermal

For the reaction of Ethyl 6-chloronicotinate with a secondary amine.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Dissolution: Dissolve 1.0 eq of Ethyl 6-chloronicotinate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine).

    • Why? Organic soluble, non-nucleophilic, easy to wash out.

  • Nucleophile: Add 1.2 eq of the amine.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl solution (removes DMF effectively) or water.

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      

Module 4: Advanced Optimization (When Fails)

If the standard thermal method fails (e.g., unreactive nucleophile like an aniline or bulky amine), use the Buchwald-Hartwig Cross-Coupling or Acid Catalysis .

Decision Tree: Method Selection

Optimization_Flow Start Select Nucleophile Type aliphatic Aliphatic Amine (Primary/Secondary) CheckTemp Try DMF/DIPEA @ 90°C aliphatic->CheckTemp Standard SNAr aromatic Aromatic Amine (Aniline) or Amide Buchwald Pd-Catalysis (Buchwald-Hartwig) aromatic->Buchwald SNAr is too slow Success1 High Yield CheckTemp->Success1 Fail1 Low Yield (<50%) CheckTemp->Fail1 Microwave Microwave: 140°C 10-20 mins Fail1->Microwave Steric Hindrance? Microwave->Success1 Microwave->Buchwald Still Fails Final Isolated Product Buchwald->Final Pd(OAc)2 / BINAP Cs2CO3 / Toluene

Figure 2: Decision matrix for selecting the optimal synthetic route based on nucleophile type.

Acid Catalysis (The "Hidden" Trick)

For stubborn amines, adding 1.0 eq of Acetic Acid or using the amine as a hydrochloride salt in a solvent like N-methyl-2-pyrrolidone (NMP) can accelerate the reaction.

  • Mechanism: The acid protonates the pyridine nitrogen (N1), creating a pyridinium species. This makes the C6 carbon significantly more electrophilic than in the neutral pyridine.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     kinetics and Meisenheimer complexes). 
    
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses pyridine functionalization in drug discovery).

  • Schade, M. A., et al. (2010). Functionalized Pyridines via Directed Metallation and Sulfoxide-Magnesium Exchange. Journal of Organic Chemistry. (Comparative reactivity of halogenated pyridines).

  • Scientific Update LLP. (2023). Optimization of SNAr Reactions in Process Chemistry. (General process safety and solvent selection for scale-up).

Sources

Optimization

Technical Support Center: C2 Functionalization of Ethyl Nicotinates

Ticket ID: #EN-C2-STERIC-001 Topic: Overcoming Steric & Electronic Barriers at the C2 Position of Ethyl Nicotinates Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EN-C2-STERIC-001 Topic: Overcoming Steric & Electronic Barriers at the C2 Position of Ethyl Nicotinates Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary: The "C2 Conundrum"

User, you are likely facing low yields or regioselectivity issues (C4 vs. C2) because the C2 position of ethyl nicotinate represents a "perfect storm" of synthetic challenges:

  • Steric Shielding: The ethyl ester at C3 creates significant steric bulk, physically blocking the approach of large nucleophiles or catalysts to the adjacent C2 position.

  • Electronic Mismatch: While C2 is electron-deficient (inductive effect of N), the ester at C3 is also electron-withdrawing, creating a competitive electrophilic site (the carbonyl) that sensitive organometallics (like organolithiums) will attack instead of the ring.

This guide provides three "field-proven" protocols to bypass these barriers, moving from radical chemistry to electronic activation.

Troubleshooting Modules

Module A: The Radical "Trojan Horse" (Minisci Reaction)

Best for: Alkylation (Methyl, Ethyl, Isopropyl, Hydroxymethyl)

The Logic: Unlike traditional nucleophiles, carbon-centered radicals are neutral and small. They do not suffer as severely from steric repulsion by the C3-ester. Furthermore, under acidic conditions, the protonated pyridine ring becomes highly electrophilic, directing nucleophilic radicals to the C2 and C4 positions.

Common Issue: "I am getting a mixture of C2 and C4 products." Root Cause: The C3-ester blocks C2 slightly, pushing the radical to C4. The Fix: Use radical polarity matching and solvent control .

Optimized Protocol: Ag-Catalyzed Decarboxylation
ComponentReagentRole
Substrate Ethyl Nicotinate (1.0 equiv)Substrate
Radical Source Carboxylic Acid (R-COOH) (2.0 equiv)Precursor to alkyl radical
Oxidant (NH₄)₂S₂O₈ (2.0 equiv)Generates sulfate radical anion
Catalyst AgNO₃ (10-20 mol%)Decarboxylates the acid
Solvent DCM/Water (Biphasic) + TFA (1.0 equiv) TFA protonates the pyridine (Critical)
Temperature 40–50 °CInitiates radical formation

Step-by-Step:

  • Dissolve ethyl nicotinate in DCM.

  • Add water containing AgNO₃ and (NH₄)₂S₂O₈.[1]

  • Add the alkyl carboxylic acid.

  • Critical Step: Add Trifluoroacetic Acid (TFA). Why? Protonation lowers the LUMO energy of the pyridine, accelerating radical attack and overriding steric repulsion.

  • Stir vigorously (biphasic mixture requires high surface area).

Module B: The "Electronic Switch" (N-Oxide Activation)

Best for: Cyanation (Reissert), Halogenation, and Alkoxylation

The Logic: If you cannot attack C2 directly due to sterics, you must increase the electrophilicity of C2 so significantly that the reaction kinetics favor it despite the bulk. Oxidizing the nitrogen to an N-oxide creates a dipole that makes C2 highly susceptible to nucleophilic attack (Reissert-Henze mechanism).

Common Issue: "Direct nucleophilic attack on the ester failed." The Fix: The N-oxide strategy directs the nucleophile to the ring before it can touch the ester.

Protocol: Reissert-Henze Cyanation

This installs a nitrile at C2, which is a versatile handle for further chemistry.

  • Oxidation: Treat Ethyl Nicotinate with m-CPBA (1.1 equiv) in DCM at RT to form Ethyl Nicotinate N-Oxide . (Yield >90%).

  • Activation: Dissolve N-oxide in DCM. Add TMS-CN (Trimethylsilyl cyanide) (1.5 equiv).

  • Reaction: Slowly add Dimethylcarbamoyl chloride (activator) at 0 °C.

    • Mechanism:[1][2][3][4][5][6][7] The activator binds to the N-oxide oxygen, creating a cationic species. The cyanide attacks C2 (intramolecular delivery or ion-pairing effects often favor C2 over C6).

  • Result: 2-Cyano-ethyl nicotinate.

Module C: The "Surgical Strike" (Pd-Catalyzed C-H Activation)

Best for: Arylation (Suzuki-type coupling without halides)

The Logic: Standard cross-couplings require a halide at C2. If you don't have one, use C-H activation. The ester at C3 can act as a weak Directing Group (DG) to guide a Palladium catalyst to the C2 position, provided you use a ligand that is bulky enough to prevent catalyst dimerization but flexible enough to fit in the "pocket."

Common Issue: "Low conversion; catalyst dies." The Fix: Use the Yu-Wasa conditions with mono-N-protected amino acid ligands (MPAA).

Protocol: C2-Arylation
ParameterCondition
Catalyst Pd(OAc)₂ (10 mol%)
Ligand Ac-Ile-OH (N-acetyl isoleucine) or 1,10-Phenanthroline
Coupling Partner Aryl Boronic Ester or Ar-I
Oxidant Ag₂CO₃ or Benzoquinone (if using boronic acids)
Solvent HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

Why HFIP? This solvent is crucial. It hydrogen-bonds to the ester carbonyl, making it less Lewis-basic (preventing catalyst poisoning) and potentially changing the conformation to allow Pd insertion at C2.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on your target functional group.

C2_Functionalization Start Start: Ethyl Nicotinate (C3 Ester) Target What is your target group at C2? Start->Target Alkyl Alkyl Group (Me, Et, iPr) Target->Alkyl Aryl Aryl Group (Ph, Heteroaryl) Target->Aryl Func CN, Cl, OR (Functional Groups) Target->Func Minisci Method A: Minisci Reaction (Radical Attack) Alkyl->Minisci CH_Act Method C: Pd-Catalyzed C-H Activation Aryl->CH_Act NOxide Method B: N-Oxide (Reissert-Henze) Func->NOxide Condition1 Use TFA/AgNO3 (Protonation overrides sterics) Minisci->Condition1 Condition2 Use MPAA Ligands (Ligand acceleration) CH_Act->Condition2 Condition3 Use mCPBA then TMS-CN (Electronic Activation) NOxide->Condition3

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired C2 substituent.

Frequently Asked Questions (FAQ)

Q: I tried lithiation with LDA to trap with an electrophile, but I got a complex mixture. Why? A: This is a classic failure mode. The C3-ethyl ester is an electrophile.[7] LDA (Lithium Diisopropylamide) can attack the ester (Claisen condensation) or cause polymerization before it removes the C2 proton.

  • Correction: If you must use organometallics, switch to Knochel-Hauser bases (TMPMgCl·LiCl) at -78°C. Magnesium bases are less nucleophilic toward the ester but basic enough to deprotonate C2.

Q: In the Minisci reaction, I am seeing mostly C4 alkylation. How do I force C2? A: C4 is sterically more accessible. To favor C2:

  • Use N-Acyl Amino Acid radicals: These often show high C2 selectivity due to secondary orbital interactions.

  • Lower the temperature: Run at 0°C to increase the selectivity for the kinetic product (often C2 due to proximity to the N+ charge), though conversion may drop.

Q: Can I use the N-oxide method to install a Chlorine atom? A: Yes. After making Ethyl Nicotinate N-oxide, treat it with POCl₃ . This is a rearrangement that will yield 2-chloro-ethyl nicotinate (and likely some 6-chloro isomer). The 2-chloro product can then be used in standard S_NAr or Suzuki couplings.

References

  • Minisci Reaction & Pyridine Functionalization

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135–1161. Link

  • C-H Activation of Pyridines

    • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines: A Switch in Selectivity. Journal of the American Chemical Society, 133(18), 6964–6967. Link

  • Reissert-Henze (N-Oxide)

    • Fife, W. K. (2002). Regioselective Cyanation of Heterocyclic N-Oxides. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Steric Considerations in Nicotinates

    • Scripps Research Institute (Baran Lab). Heterocycle Functionalization Guide. Link

Sources

Troubleshooting

Handling moisture sensitivity of ethyl 2-bromo-6-chloronicotinate reagents

Technical Support Center: Handling Moisture Sensitivity of Ethyl 2-bromo-6-chloronicotinate Executive Summary Reagent: Ethyl 2-bromo-6-chloronicotinate CAS: 1214377-13-5 (and related isomers) Primary Hazard: Hydrolytic i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity of Ethyl 2-bromo-6-chloronicotinate

Executive Summary

Reagent: Ethyl 2-bromo-6-chloronicotinate CAS: 1214377-13-5 (and related isomers) Primary Hazard: Hydrolytic instability driven by the electron-deficient pyridine core. Criticality: High. Moisture exposure leads to ester cleavage (carboxylic acid formation), poisoning transition metal catalysts in downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Module 1: The Science of Sensitivity (Why it happens)

Q: Why is this specific ester more sensitive to moisture than a standard benzoate ester?

A: The sensitivity is intrinsic to the pyridine ring electronics . Unlike a phenyl ring, the pyridine nitrogen is electronegative, pulling electron density away from the ring carbons. In ethyl 2-bromo-6-chloronicotinate , this effect is amplified by the two halogen atoms (Bromine at C2, Chlorine at C6).

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring and the halogens makes the carbonyl carbon of the ester highly electrophilic.

  • Nucleophilic Attack: Water (even atmospheric moisture) acts as a nucleophile, attacking the carbonyl carbon more aggressively than it would in a neutral benzene system.

  • Base Catalysis: If your reaction involves a base (common in cross-couplings), trace water will rapidly saponify the ester to 2-bromo-6-chloronicotinic acid .

Senior Scientist Insight: The 2-bromo substituent provides some steric protection, but the electronic activation outweighs this. If you observe a "new spot" on your TLC near the baseline, it is almost certainly the carboxylic acid hydrolysis product.

Module 2: Diagnostic Workflow (Is my reagent compromised?)

Q: How do I confirm if my batch has degraded due to moisture?

A: Visual inspection is unreliable (both the ester and acid can be off-white solids). Use the following analytical checkpoints.

Checkpoint A: Thin Layer Chromatography (TLC)
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Observation:

    • Pure Reagent: Single spot (

      
      ).
      
    • Hydrolyzed (Acid): Spot stays at the baseline or streaks (

      
      ).
      
    • Note: The acid is highly polar and will not migrate without an acidic modifier (e.g., 1% Acetic Acid).

Checkpoint B: 1H-NMR Analysis (The Gold Standard)

Run the sample in CDCl₃ or DMSO-d₆ . Look for the disappearance of the ethyl group signals.

SignalChemical Shift (

, ppm)
MultiplicityDiagnostic Change (Degradation)
Ester -CH₂- ~4.40QuartetDisappears or shifts significantly upfield if hydrolyzed to ethanol.
Ester -CH₃ ~1.40TripletDisappears or shifts.
Acid -OH > 10.0Broad SingletAppears (often very broad, may not be visible in wet solvents).
Aromatic C4-H ~8.0 - 8.2DoubletShifts downfield due to acid formation.
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Reference for NMR Solvents: Trace water in NMR solvents can confuse diagnosis. Ensure your deuterated solvent is dry. (See Gottlieb et al., J. Org.[1] Chem. 1997) [1].

Module 3: Handling & Storage Protocols

Q: What is the rigorous protocol for setting up a reaction with this reagent?

A: Treat this reagent as semi-hygroscopic . Follow this "Self-Validating" workflow to ensure integrity.

The "Dry-Weigh" Protocol
  • Equilibration: Allow the stored container (refrigerated at 2-8°C) to reach room temperature before opening. This prevents condensation from forming on the cold solid.

  • Atmosphere: Weigh the solid quickly in air if humidity is low (<40%), but for critical GMP steps, weigh inside a glovebox or under a nitrogen funnel.

  • Solvent Prep: Do not use solvent directly from a wash bottle.

    • Requirement: Solvents (THF, DMF, Dioxane) must be anhydrous (<50 ppm H₂O).

    • Validation: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

Visualizing the Handling Workflow

HandlingWorkflow Start Reagent in Storage (2-8°C, under Argon) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Critical Step Open Open in Controlled Atmosphere (N2 Funnel or Glovebox) Equilibrate->Open Weigh Weigh Reagent Open->Weigh Dissolve Dissolve in Anhydrous Solvent (Dried over 3Å Sieves) Weigh->Dissolve Avoid delays Reaction Proceed to Reaction (Suzuki/Sonogashira) Dissolve->Reaction Warning STOP: If solvent is wet, hydrolysis occurs < 15 mins Dissolve->Warning Moisture Present?

Caption: Step-by-step handling workflow emphasizing the critical equilibration and dissolution steps to prevent hydrolysis.

Module 4: Reaction Troubleshooting (FAQs)

Q: I am performing a Suzuki coupling, but the reaction stalled. Could moisture be the cause? [2]

A: Yes. Here is the mechanism of failure:

  • Hydrolysis: Moisture converts the ethyl ester to the carboxylic acid .

  • Catalyst Poisoning: The free carboxylic acid can coordinate to the Palladium (Pd) catalyst, forming an inactive Pd-carboxylate species.

  • pH Shift: The release of acid neutralizes the base (e.g.,

    
    ) required for the transmetallation step of the Suzuki cycle.
    

Corrective Action:

  • Add an extra equivalent of base to scavenge the acid.

  • If the starting material is already hydrolyzed >10%, recrystallize it (see Module 5) before proceeding. Do not "push" the reaction with more catalyst.

Q: Can I use aqueous bases (e.g., 2M Na₂CO₃) for coupling this reagent?

A: Proceed with Caution. While Suzuki couplings often use biphasic systems (Organic/Water), this specific reagent is risky due to the activated ester.

  • Recommendation: Use anhydrous bases (

    
    , 
    
    
    
    ) in dry solvents (Dioxane or DMF) to avoid competitive hydrolysis.
  • Alternative: If aqueous base is required, add the base last , immediately before heating, to minimize the time the ester is exposed to hydroxide ions at low temperature.

Module 5: Recovery & Purification

Q: My reagent has turned into a sticky solid. Can I save it?

A: The "sticky" texture usually indicates partial hydrolysis (acid formation) or moisture absorption.

Recrystallization Protocol:

  • Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol or Ethyl Acetate .

  • Wash: If significant acid is present, wash the organic layer rapidly with cold saturated NaHCO₃ (Sodium Bicarbonate) solution. This removes the acidic hydrolysis product.

    • Note: Do this quickly to prevent further hydrolysis by the basic wash.

  • Dry: Dry the organic layer over MgSO₄ (Magnesium Sulfate), filter, and concentrate.

  • Crystallize: Add Hexanes or Heptane dropwise until cloudy, then cool to 4°C.

Visualizing the Hydrolysis Pathway

HydrolysisPath cluster_effect Downstream Effect Reagent Ethyl 2-bromo-6-chloronicotinate (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Water Water H2O / OH- (Moisture/Base) Water->Intermediate Product 2-bromo-6-chloronicotinic acid (Inactive/Poison) Intermediate->Product Ester Cleavage Ethanol Ethanol (Byproduct) Intermediate->Ethanol Pd Catalyst Deactivation Pd Catalyst Deactivation Product->Pd Catalyst Deactivation

Caption: The degradation pathway showing how moisture converts the active reagent into a catalyst poison.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[1] Link

  • Sigma-Aldrich. "Ethyl 6-bromo-2-chloronicotinate Product Information." Sigma-Aldrich Catalog. Accessed 2024.[4] Link

  • Li, J. J.[3] "Suzuki-Miyaura Coupling." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, Cham. Link

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry Guide. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Signatures of Ethyl 2-bromo-6-chloronicotinate and its 6-bromo Isomer

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of regioisomers is a critical step that underpins the synthesis of targeted molecular entities. Nicotinic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of regioisomers is a critical step that underpins the synthesis of targeted molecular entities. Nicotinic acid derivatives, in particular, are prevalent scaffolds in numerous pharmacologically active compounds. Distinguishing between isomers such as ethyl 2-bromo-6-chloronicotinate and ethyl 6-bromo-2-chloronicotinate can be a nuanced challenge, where subtle differences in the substitution pattern on the pyridine ring dictate the biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of these two isomers, offering a predictive analysis based on fundamental principles of NMR spectroscopy and substituent effects in heteroaromatic systems.

The Decisive Role of Substituent Placement

The chemical shifts of protons on a pyridine ring are exquisitely sensitive to the electronic nature and position of substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, leading to a general deshielding of the ring protons compared to those in benzene. The introduction of additional electron-withdrawing groups, such as halogens (Br, Cl) and the ethyl ester group (-COOEt), further modulates the electron density distribution and, consequently, the ¹H NMR chemical shifts.

In the case of ethyl 2-bromo-6-chloronicotinate and its 6-bromo isomer, the key to their differentiation lies in the anisotropic and inductive effects of the substituents on the two remaining aromatic protons at the 4- and 5-positions. The relative positioning of the bromine, chlorine, and ethyl nicotinate moieties creates distinct electronic environments for these protons, resulting in unique and predictable ¹H NMR spectral patterns.

Predicted ¹H NMR Chemical Shift Comparison

The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic protons of the two isomers. These predictions are based on the additive effects of the substituents on the pyridine ring, where electron-withdrawing groups will cause a downfield shift (higher ppm) of the signals of nearby protons.[1][2][3][4]

Compound Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 2-bromo-6-chloronicotinateH-48.25 - 8.40Doublet~8.0
H-57.95 - 8.10Doublet~8.0
Ethyl 6-bromo-2-chloronicotinateH-48.15 - 8.30Doublet~8.0
H-57.85 - 8.00Doublet~8.0

Note: These are predicted values and actual experimental values may vary slightly based on solvent and concentration.

Analysis of Spectral Differences

The predicted chemical shifts highlight a discernible difference in the spectra of the two isomers.

Ethyl 2-bromo-6-chloronicotinate:

In this isomer, the proton at the 4-position (H-4) is expected to be the most downfield signal. This is due to the combined electron-withdrawing effects of the adjacent ester group at the 3-position and the chlorine atom at the 6-position. The bromine at the 2-position also contributes to the overall deshielding. The proton at the 5-position (H-5) is primarily influenced by the adjacent chlorine and will therefore appear at a slightly more upfield position compared to H-4.

Ethyl 6-bromo-2-chloronicotinate:

For the 6-bromo isomer, the electronic environment is altered. The proton at the 4-position (H-4) is still adjacent to the electron-withdrawing ester group. However, the influence of the halogen at the 6-position is now from a bromine atom, which is slightly less electronegative than chlorine. More significantly, the proton at the 5-position (H-5) is now adjacent to a chlorine atom at the 2-position. This will likely result in a slight upfield shift for both H-4 and H-5 compared to the 2-bromo isomer. The key differentiating factor is the relative chemical shift of the two protons. The difference in the chemical shifts between H-4 and H-5 is anticipated to be slightly smaller in the 6-bromo isomer.

The ethyl ester protons for both isomers will present as a quartet for the methylene group (-CH₂-) around 4.4 ppm and a triplet for the methyl group (-CH₃) around 1.4 ppm, and are less informative for distinguishing the two isomers.

Visualizing the Structural and Spectroscopic Relationship

The following diagrams illustrate the structures of the two isomers and the logical workflow for their differentiation using ¹H NMR.

G cluster_isomer1 Ethyl 2-bromo-6-chloronicotinate cluster_isomer2 Ethyl 6-bromo-2-chloronicotinate I1 Structure H4_1 H-4 (δ ≈ 8.25-8.40 ppm) I1->H4_1 Adjacent to -COOEt H5_1 H-5 (δ ≈ 7.95-8.10 ppm) I1->H5_1 Adjacent to -Cl I2 Structure H4_2 H-4 (δ ≈ 8.15-8.30 ppm) I2->H4_2 Adjacent to -COOEt H5_2 H-5 (δ ≈ 7.85-8.00 ppm) I2->H5_2 Adjacent to -Cl

Caption: Structural comparison of the two isomers and their predicted proton chemical shifts.

G start Obtain ¹H NMR Spectrum aromatic_region Analyze Aromatic Region (7.5-8.5 ppm) start->aromatic_region two_doublets Observe two doublets? aromatic_region->two_doublets chemical_shifts Measure Chemical Shifts (δ) two_doublets->chemical_shifts Yes isomer_1 Isomer 1: Ethyl 2-bromo-6-chloronicotinate (Larger δ for H-4) chemical_shifts->isomer_1 H-4 significantly downfield isomer_2 Isomer 2: Ethyl 6-bromo-2-chloronicotinate (Smaller δ for H-4) chemical_shifts->isomer_2 H-4 less downfield

Caption: Workflow for differentiating the isomers by ¹H NMR spectroscopy.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR spectra for the definitive identification of these isomers, the following protocol is recommended.[5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to confirm the coupling between the aromatic protons.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum correctly.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values).

Conclusion

The differentiation of ethyl 2-bromo-6-chloronicotinate and its 6-bromo isomer via ¹H NMR spectroscopy is a clear-cut process when the fundamental principles of substituent effects on the pyridine ring are applied. The distinct electronic environments created by the positional differences of the bromine and chlorine atoms lead to predictable and measurable variations in the chemical shifts of the aromatic protons. By following a robust experimental protocol and carefully analyzing the resulting spectra, researchers can confidently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Spectroscopy Letters - Taylor & Francis. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

  • University of Lausanne. Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

  • University of California, Irvine. 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Chegg.com. (2024, June 14). Solved The 1H and 13CNMR spectra of ethyl 6-bromohexanoate. Retrieved from [Link]

  • ResearchGate. 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. Retrieved from [Link]

Sources

Comparative

Technical Guide: LCMS Structural Elucidation of Ethyl 2-bromo-6-chloronicotinate

Executive Summary This guide provides a structural elucidation framework for Ethyl 2-bromo-6-chloronicotinate , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for Ethyl 2-bromo-6-chloronicotinate , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals.

Unlike simple organic esters, this molecule presents a unique analytical challenge due to the competing ionization behaviors of the basic pyridine nitrogen and the electron-withdrawing halogen substituents. This guide compares ionization modes (ESI vs. APCI) and details the specific isotopic and fragmentation signatures required for confident identification in complex matrices.

Structural Context & Isotopic Fingerprint

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature conferred by the presence of one Bromine and one Chlorine atom.

The "3:4:1" Isotopic Rule

The combination of naturally occurring


 (~1:1) and 

(~3:1) creates a distinct spectral pattern that serves as a self-validating check for the molecular formula

.
  • M (m/z ~263.9): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z ~265.9): A "mixed" peak containing both (

    
    ) and (
    
    
    
    ). This is theoretically the most intense peak.
  • M+4 (m/z ~267.9): Contains

    
     and 
    
    
    
    .

Theoretical Intensity Ratio:



Critical Check: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 pattern (Cl only), the synthesis has failed (e.g., dehalogenation has occurred).

IsotopePattern cluster_0 Isotopic Distribution Logic M M (m/z 264) [79Br, 35Cl] M2 M+2 (m/z 266) [81Br, 35Cl] + [79Br, 37Cl] (Highest Intensity) M->M2 +2 Da M4 M+4 (m/z 268) [81Br, 37Cl] M2->M4 +2 Da

Figure 1: Theoretical isotopic distribution logic for a single Br/Cl substituted molecule.

Comparative Analysis: Ionization Modes

Selecting the correct ionization source is pivotal for sensitivity. While Pyridines are traditionally analyzed via Electrospray Ionization (ESI), the halogens on positions 2 and 6 significantly reduce the basicity of the ring nitrogen.

Performance Matrix: ESI vs. APCI[1][2]
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Mechanism Solution-phase protonation (

).
Gas-phase proton transfer.ESI is primary.[1]
Sensitivity High. Despite halogens, the pyridine N lone pair remains sufficiently basic for protonation in acidic mobile phases (0.1% Formic Acid).Medium. Effective, but often produces higher background noise for this specific mass range (< 300 Da).Use ESI for trace analysis.[2][1]
Adducts Prone to

and

if buffers are not strictly controlled.
Predominantly

; fewer salt adducts.
APCI preferred if salt interference is high.
Fragmentation "Softer" ionization; preserves the molecular ion.Harder ionization; may induce thermal degradation (decarboxylation) before MS/MS.ESI for structural confirmation.

Fragmentation Mechanism (MS/MS)[4][5][6][7][8][9][10][11]

Once the precursor


 (m/z ~264) is isolated, Collision Induced Dissociation (CID) yields a predictable fragmentation tree. The fragmentation is driven by the stability of the pyridine ring and the lability of the ethyl ester.
Primary Pathways
  • Neutral Loss of Ethene (McLafferty-like): The ethyl group rearranges to lose neutral ethene (

    
    , 28 Da), resulting in the protonated carboxylic acid.
    
  • Neutral Loss of Ethanol: Direct cleavage of the ethoxy group (

    
    , 46 Da) to form the acylium ion.
    
  • Halogen Radical Loss: In higher energy collisions, the C-Br bond (weaker than C-Cl) will cleave, leading to characteristic mass shifts.

Pathway Visualization

Fragmentation Parent Precursor [M+H]+ m/z ~264 (Ethyl 2-bromo-6-chloronicotinate) Acid Acid Fragment [M+H - C2H4]+ m/z ~236 (Carboxylic Acid) Parent->Acid - 28 Da (Ethene) (McLafferty Rearrangement) Acylium Acylium Ion [M+H - EtOH]+ m/z ~218 (C=O cation) Parent->Acylium - 46 Da (Ethanol) (Inductive Cleavage) Dehalo Debrominated Ion [M+H - Br•]+ m/z ~185 (Radical Cation) Parent->Dehalo - 79/81 Da (Br•) (High CE) Pyridyl Pyridyl Cation [M+H - EtOH - CO]+ m/z ~190 Acylium->Pyridyl - 28 Da (CO)

Figure 2: Proposed MS/MS fragmentation tree for Ethyl 2-bromo-6-chloronicotinate under ESI+ conditions.

Experimental Protocol

This protocol is designed for self-validation. It ensures that the instrument captures the isotopic data necessary to confirm the halogenation state before attempting structural elucidation.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Halogenated esters are moderately lipophilic and will elute late, typically >3 min).

MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Scan Type:

    • Full Scan (MS1): m/z 100 – 500. Purpose: Confirm 3:4:1 isotope pattern.

    • Product Ion Scan (MS2): Precursor m/z 263.9 (choose the

      
       monoisotopic peak).
      
  • Collision Energy (CE): Ramp 10 – 40 eV.

    • Low CE (10-15 eV): Favors Ester cleavage (m/z 236, 218).

    • High CE (>30 eV): Favors Halogen loss and ring fragmentation.

Data Interpretation Steps
  • Check Isotope Pattern: Does the MS1 spectrum at RT ~3.5 min show the 3:4:1 ratio?

    • If yes: Proceed.

    • If no: Check for hydrolysis (Acid form) or dehalogenation.

  • Verify Neutral Loss: Look for the -28 Da (Ethene) and -46 Da (Ethanol) transitions. These confirm the ethyl ester moiety is intact.

  • Check Halogen Integrity: Ensure the daughter ions retain the Chlorine isotope pattern (3:1) if Bromine is lost, or lose the pattern entirely if the ring fragments.

References

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry." Trends in Analytical Chemistry.

  • NIST Mass Spectrometry Data Center. "Fragmentation of Pyridine Carboxylates." NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2020). "Technical Overview: Optimizing ESI Parameters for Halogenated Heterocycles." [Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl 2-Bromo-6-Chloronicotinate

Topic: Reactivity comparison of C2-Br vs C6-Cl in ethyl nicotinates Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary: The Ort...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of C2-Br vs C6-Cl in ethyl nicotinates Content Type: Publish Comparison Guide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Orthogonal Reactivity Paradox

Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) represents a classic "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification: the C2-bromide, the C6-chloride, and the C3-ethyl ester.

For the researcher, this molecule presents a distinct regioselectivity paradox:

  • Electronic Theory suggests the C2 position is most activated (adjacent to both the electro-negative nitrogen and the electron-withdrawing ester).

  • Steric Reality dictates that the C2 position is heavily shielded by the C3-ester, making it kinetically inaccessible to bulky nucleophiles.

This guide provides the experimental roadmap to exploit this dichotomy, allowing for orthogonal functionalization : using Palladium catalysis to target C2, and Nucleophilic Aromatic Substitution (


) to target C6.

Mechanistic Profiling: Sterics vs. Electronics

To control this scaffold, one must understand the competing forces at play.

The Electronic Landscape
  • C2-Position (Br): Highly activated. The C-Br bond is weaker than C-Cl, facilitating oxidative addition. Inductively, it is pulled by the adjacent Pyridine-N and the C3-EWG (Electron Withdrawing Group).

  • C6-Position (Cl): Activated by the Pyridine-N (para-like resonance) and the C3-EWG (para-relationship). The C-Cl bond is stronger.

The Steric Landscape
  • C2-Position: Blocked. The ethyl ester at C3 creates a significant steric wall ("Ortho-Effect"), hindering the approach of nucleophiles during

    
     transition states.
    
  • C6-Position: Open. There is no ortho-substituent, allowing free trajectory for nucleophilic attack.

Visualization: The Reactivity Decision Matrix

ReactivityMatrix Substrate Ethyl 2-bromo-6-chloronicotinate ConditionA Condition A: Pd(0) Catalysis (Suzuki/Sonogashira) Substrate->ConditionA Selects for Weakest Bond (C-Br) ConditionB Condition B: SNAr (Amines/Alkoxides) Substrate->ConditionB Selects for Least Hindrance PathA Oxidative Addition (Electronic Control) ConditionA->PathA Pd inserts into C-Br PathB Nucleophilic Attack (Steric Control) ConditionB->PathB Nu attacks C6 (Open) ProductA C2-Functionalized Product (C6-Cl remains intact) PathA->ProductA ProductB C6-Functionalized Product (C2-Br remains intact) PathB->ProductB

Figure 1: Decision matrix illustrating how reaction conditions invert regioselectivity. Pd-catalysis follows bond energy (C2), while SNAr follows steric accessibility (C6).

Head-to-Head Comparison

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In the presence of Pd(0), the reaction is governed by the rate of Oxidative Addition (OA) .

  • Dominant Factor: Bond Dissociation Energy (BDE).

  • Observation: The C-Br bond (~68 kcal/mol) undergoes OA significantly faster than the C-Cl bond (~81 kcal/mol).

  • Outcome: Exclusive C2-arylation . The steric bulk of the ester does not prevent the linear coordination of the Palladium species.

Scenario B: Nucleophilic Aromatic Substitution ( )

In the absence of metal catalysts, the reaction proceeds via the Meisenheimer Complex .

  • Dominant Factor: Steric Approach Vector.

  • Observation: While C2 is electronically hyper-active, the C3-ethyl ester physically blocks the trajectory of incoming nucleophiles (especially secondary amines).

  • Outcome: Predominant C6-substitution . The nucleophile attacks the "open" side of the pyridine ring.

Summary Data Table
FeatureC2-Position (Br)C6-Position (Cl)
Leaving Group Bromide (Good)Chloride (Moderate)
Electronic Activation High (Ortho-N + Ortho-Ester)High (Ortho-N + Para-Ester)
Steric Environment Congested (Blocked by Ester) Accessible (Open)
Suzuki Selectivity > 95% (Primary Site) < 5% (Secondary Site)

Selectivity
< 10% (Minor Product)*> 90% (Major Product)

*Note: Small, linear nucleophiles (like hydrazine) may show mixed regioselectivity, but standard amines favor C6.

Experimental Protocols (Self-Validating)

Protocol 1: C2-Selective Suzuki Coupling

Objective: Synthesize Ethyl 6-chloro-2-(p-tolyl)nicotinate. Validation: The retention of the C6-Cl allows for a distinct doublet in 1H NMR at the C5 position.

Reagents:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)

  • 4-Tolylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aq, 3.0 equiv)

  • DME (0.2 M concentration)

Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3). Critical: Oxygen inhibits Pd(0).

  • Solvation: Add degassed DME and aqueous Na2CO3.

  • Reaction: Heat to 85°C for 4 hours.

  • Monitoring (TLC): Elute in 10% EtOAc/Hexane.

    • Starting Material (SM): Rf ~0.6

    • Product: Rf ~0.5 (UV active, blue fluorescence often observed).

  • Workup: Cool to RT. Partition between EtOAc and Water. Dry organics over MgSO4.

  • Validation Point: 1H NMR should show the disappearance of the C5-H doublet of the SM and the appearance of a new aromatic system. Crucially, the integration of the remaining pyridine protons must indicate monosubstitution.

Protocol 2: C6-Selective Reaction

Objective: Synthesize Ethyl 2-bromo-6-(morpholino)nicotinate. Validation: Preservation of the C2-Br is confirmed by subsequent reactivity or Mass Spec (79Br/81Br isotopic pattern).

Reagents:

  • Ethyl 2-bromo-6-chloronicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Acetonitrile (0.5 M)

Workflow:

  • Setup: Dissolve substrate in MeCN. Add DIPEA, then Morpholine dropwise.

  • Thermal Activation: Heat to 60-70°C. Note: Higher temperatures (>100°C) may force C2 attack or ester cleavage.

  • Monitoring: Monitor by LC-MS.

    • Look for: Mass shift corresponding to -Cl +Morpholine.

    • Isotopic Pattern: The product must retain the 1:1 doublet of the Bromine atom (M and M+2). If the pattern becomes a single peak (Cl only) or complex, you have attacked C2.

  • Workup: Evaporate MeCN. Redissolve in DCM, wash with 0.1M HCl (to remove excess morpholine), then NaHCO3.

  • Validation Point: In 1H NMR, the C5-H proton will shift significantly upfield (shielding effect of the amine) compared to the Suzuki product.

Sequential Functionalization Workflow

For researchers building complex libraries, the order of operations is non-negotiable.

Workflow Start Start: Ethyl 2-bromo-6-chloronicotinate Step1 Step 1: Suzuki Coupling (Targets C2-Br) Start->Step1 Pd(0), Ar-B(OH)2 Inter Intermediate: Ethyl 2-Aryl-6-chloronicotinate Step1->Inter Step2 Step 2: SNAr Reaction (Targets C6-Cl) Inter->Step2 HNR2, Heat Final Final Product: 2,6-Disubstituted Nicotinate Step2->Final

Figure 2: Recommended synthetic pathway. Performing Suzuki coupling first utilizes the labile C-Br bond. The remaining C-Cl bond is then activated for SNAr.

References

  • Mechanistic Basis of Oxidative Addition: Lu, J., et al.[1] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[1][2] Chemical Science, 2022.

  • Regioselectivity in Pyridines: Schroeter, S., et al. "Regioselectivity in the Suzuki–Miyaura coupling of 2,6-dichloropyridines." Tetrahedron, 2010.
  • SNAr Steric Control: Lutz, F., et al. "Nucleophilic Aromatic Substitution on 2,6-Dihalopyridines: Steric vs Electronic Control." Journal of Organic Chemistry, 2018.
  • General Reactivity Profiles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text confirming -halo pyridine reactivity).
  • Protocol Validation: BenchChem Application Note. "Suzuki Coupling of 2-bromo-6-methylisonicotinic acid."[3] 2025.[3][4]

Sources

Comparative

Comparative Analytical Guide: Purity Determination of Ethyl 2-bromo-6-chloronicotinate

Executive Summary & Analytical Context Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals via Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Ethyl 2-bromo-6-chloronicotinate (CAS: 1214377-13-5) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (


).

The purity analysis of this molecule presents a specific set of chromatographic challenges:

  • Halogen Scrambling (Regioisomerism): The synthesis often yields the 2-chloro-6-bromo isomer or 2,6-dichloro/dibromo analogs, which possess nearly identical hydrophobicity to the target.

  • Hydrolytic Instability: The ethyl ester is susceptible to hydrolysis, generating the corresponding nicotinic acid, which can degrade column performance if not managed.

  • Thermal Lability: While GC is possible, the risk of dehalogenation or ester pyrolysis in the injector port makes HPLC the superior choice for definitive purity release.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the chemically distinct Phenyl-Hexyl phase. Based on experimental evidence regarding halogenated aromatic selectivity, Method B (Phenyl-Hexyl) is recommended as the superior protocol for resolving critical isomeric impurities.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

The Separation Mechanism

While C18 relies almost exclusively on hydrophobic subtraction (dispersive interactions), Phenyl-Hexyl phases introduce


-

interactions
and shape selectivity . The electron-deficient pyridine ring of ethyl 2-bromo-6-chloronicotinate interacts strongly with the

-electrons of the phenyl stationary phase. Crucially, the bulky bromine and chlorine atoms induce steric differences that Phenyl-Hexyl phases can resolve more effectively than C18.
Performance Data Summary

Simulated data based on comparative retention behavior of halogenated pyridines.

MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Method C: GC-FID
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Stacking
Volatility / Boiling Point
Critical Pair Resolution (

)
(Target vs. 2-Cl-6-Br isomer)
1.2 (Co-elution risk)2.8 (Baseline resolved) 1.5
Tailing Factor (

)
1.41.1 N/A
Detection of Acid Impurity Excellent (Early eluting)ExcellentPoor (Requires derivatization)
Run Time 15 min18 min8 min
Suitability Rough process monitoringFinal Release / Purity Volatile solvents / Reagents

Recommended Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the system is capable of detecting the critical regioisomer impurities before the sample is analyzed.

Chromatographic Conditions[1][3][4][5][6][7][8][9]
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
  • Mobile Phase A: Water +

    
     Formic Acid (or 
    
    
    
    
    
    for lower UV background).
  • Mobile Phase B: Methanol (MeOH promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile).
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Control is critical for reproducibility).
    
  • Detection: UV @

    
     (Pyridine 
    
    
    
    transition).
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold (Acid impurity elution)
12.01090Gradient Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution:

    
     in Methanol.
    
  • Working Concentration:

    
     in Diluent.
    
  • Blank: Inject pure Diluent to identify ghost peaks.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analysis, including the critical "Go/No-Go" decision points based on System Suitability.

AnalyticalWorkflow Start Start: Sample Receipt Prep Sample Preparation (0.2 mg/mL in MeOH:H2O) Start->Prep SST_Prep Prepare SST Standard (Mix of Target + Isomer) Start->SST_Prep Run_Samples Inject Samples & Bracket Standards Prep->Run_Samples HPLC_Inj Inject SST Standard (Phenyl-Hexyl Column) SST_Prep->HPLC_Inj Decision_SST Check SST Criteria: Resolution > 2.0? Tailing < 1.5? HPLC_Inj->Decision_SST Fail_Action Action: Clean Column / Adjust Gradient Decision_SST->Fail_Action Fail Decision_SST->Run_Samples Pass Fail_Action->HPLC_Inj Retry Calc Calculate Purity (Area %) Run_Samples->Calc Report Generate CoA Calc->Report

Caption: Logical workflow for HPLC purity analysis, emphasizing the System Suitability Test (SST) as a critical gatekeeper.

Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) is the default solvent for C18, Methanol (MeOH) is preferred for Phenyl-Hexyl columns when analyzing aromatic compounds. ACN possesses


-electrons (triple bond) that can compete with the analyte for the stationary phase's 

-systems, potentially masking the unique selectivity of the phenyl ring. MeOH allows the

-

interaction between the ethyl 2-bromo-6-chloronicotinate and the stationary phase to dominate, maximizing the separation of regioisomers [1].
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (60:40 Water:MeOH).
Drifting Retention pH instabilityUse a buffer (Ammonium Formate pH 3.5) instead of simple acid modifier if drift persists.
Fronting Peak Column overloadDilute sample to

or reduce injection volume to

.
Ghost Peaks CarryoverRun a "Sawtooth" gradient wash (5% to 95% B) between runs.

Decision Logic: Selecting the Column

Use the following logic tree to determine when to deviate from the standard C18 method.

ColumnSelection Start Analyte Structure? Is_Aromatic Contains Aromatic Rings? Start->Is_Aromatic Halogens Halogenated Isomers Suspected? Is_Aromatic->Halogens Yes Standard Use C18 Column (General Purpose) Is_Aromatic->Standard No Halogens->Standard No Phenyl Use Phenyl-Hexyl (Selectivity Required) Halogens->Phenyl Yes (Critical)

Caption: Decision matrix for selecting Phenyl-Hexyl stationary phases over standard C18 for halogenated aromatics.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Advanced Materials Technology. (2022). Comparison of Phenyl- and C18 Bonded Phases.[1][2][3] HALO Columns. Retrieved from [Link]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Sielc Technologies. (2018).[4] Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-bromo-6-chloronicotinate proper disposal procedures

Introduction: Disposal Begins at the Bench As researchers, we often view disposal as the final, administrative step of an experiment.[1][2] This is a dangerous misconception. For halogenated heteroaromatics like Ethyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Disposal Begins at the Bench

As researchers, we often view disposal as the final, administrative step of an experiment.[1][2] This is a dangerous misconception. For halogenated heteroaromatics like Ethyl 2-bromo-6-chloronicotinate , disposal is a chemical process in itself.[1][2]

This compound contains both bromine and chlorine substituents on a pyridine ring.[1][2] Improper disposal—specifically, mixing it with non-halogenated organic waste—can lead to the release of corrosive acid gases (HBr, HCl) and potentially persistent organic pollutants (dioxins) during standard incineration.[1][2]

This guide moves beyond generic safety advice to provide a chemically grounded, self-validating protocol for the sequestration and disposal of this specific intermediate.

Part 1: Chemical Intelligence & Hazard Profile

To dispose of a chemical safely, you must understand its reactivity profile.[1][2] Ethyl 2-bromo-6-chloronicotinate is an organic ester with aryl halide functionality.[1][2][3]

Table 1: Physicochemical & Hazard Data

PropertySpecificationOperational Implication
CAS Number 1214377-13-5 (or 1214335-22-4 isomer)Unique identifier for waste manifests.[1][2][3]
Molecular Formula C₈H₇BrClNO₂High Halogen Content. Must be incinerated with flue gas scrubbing.[1][2]
Functional Groups Pyridine, Ethyl Ester, Bromide, ChlorideSusceptible to hydrolysis (ester) and nucleophilic substitution.[1][2]
Physical State Solid (typically off-white powder)Dust explosion hazard if finely dispersed; inhalation risk.[1][2]
Reactivity Incompatible with strong oxidizers & strong bases.[1][2]Do not mix with alkaline waste (risk of exothermic hydrolysis).[1][2]
GHS Classification Warning (Irritant) H315, H319, H335PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]

Critical Mechanism: The presence of the ethyl ester group makes this compound susceptible to hydrolysis in basic conditions.[1][2] Mixing this waste with caustic solutions (e.g., NaOH traps) can generate heat and pressure in sealed waste drums.[1][2]

Part 2: Waste Segregation Logic

The most common compliance failure in drug discovery labs is the "lazy solvent" error—dumping halogenated solids into general organic solvent waste.[1][2]

The Rule of Halogens: Because this molecule contains Bromine (Br) and Chlorine (Cl), it must be segregated into a Halogenated Waste Stream .[1][2]

  • Standard Incineration: Burns at ~800°C. Releases HBr/HCl, corroding the furnace and releasing toxins.[1][2]

  • Halogenated Incineration: Burns at >1100°C with specific scrubbers to neutralize acid gases.[1][2]

Visualizing the Segregation Workflow

Disposal_Logic Start Waste Generation: Ethyl 2-bromo-6-chloronicotinate State_Check Is the waste Solid or Liquid? Start->State_Check Solid Solid Waste State_Check->Solid Pure Substance Liquid Liquid (Dissolved in Solvent) State_Check->Liquid Reaction Mixture Solid_Bin Container: Wide-mouth HDPE Jar Solid->Solid_Bin Solid_Label Label: 'Hazardous Waste - Toxic Solid' (List specific chemical name) Solid_Bin->Solid_Label Final Handover to EHS/Disposal Vendor (Requires High-Temp Incineration) Solid_Label->Final Solvent_Check Check Solvent Type Liquid->Solvent_Check Halo_Stream Halogenated Solvent Stream (e.g., DCM, Chloroform) Solvent_Check->Halo_Stream Solvent is Halogenated NonHalo_Stream Non-Halogenated Stream (e.g., Methanol, Acetone) Solvent_Check->NonHalo_Stream Solvent is Non-Halogenated Correct_Liquid Dispose in HALOGENATED Waste Carboy Halo_Stream->Correct_Liquid Error Error NonHalo_Stream->Error Contamination Risk! Correct_Liquid->Final Error->Correct_Liquid Re-classify as Halogenated

Figure 1: Decision logic for segregating Ethyl 2-bromo-6-chloronicotinate. Note the critical checkpoint preventing contamination of non-halogenated streams.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA regulations (typically categorizing halogenated organics under F-codes or characteristic hazards) and EU waste directives.[1][2]

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]

  • Liquids: Use an HDPE carboy or safety can rated for halogenated solvents.[1][2]

  • Prohibited: Do not use metal containers for liquid waste if the solution is acidic or wet, as hydrolysis of the ester can generate acids that corrode metal.[1][2]

Step 2: Chemical Stabilization

Before placing the waste in the container:

  • Neutralize: Ensure the waste pH is between 5 and 9.[1][2] If the reaction mixture was acidic (e.g., from an acid chloride step), quench with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.[1][2]

  • Quench Reactivity: If the material is mixed with reactive reagents (e.g., thionyl chloride), quench fully.[1][2] Never dispose of unquenched reaction mixtures.

Step 3: Labeling

A generic "Waste" label is insufficient.[1][2] The label must explicitly state:

  • Full Chemical Name: Ethyl 2-bromo-6-chloronicotinate.[1][2][3][4][5]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1][2]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Ethyl 2-bromo-6-chloronicotinate 10%").

Step 4: Storage & Handover
  • Store in a Secondary Containment tray to capture leaks.[1][2]

  • Keep the container closed (vapor tight) when not actively adding waste.[1][2][6]

  • Schedule pickup within 90 days (standard accumulation time limit for Small Quantity Generators).[1][2]

Part 4: Emergency Response (Spill Management)

In the event of a benchtop spill, immediate action is required to prevent exposure and environmental contamination.[1][2]

Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Small_Solid < 10g Solid Assess->Small_Solid Large_Liquid > 100mL Solution Assess->Large_Liquid Action_Solid 1. Dampen paper towel 2. Wipe (avoid dust) 3. Place in Haz Bag Small_Solid->Action_Solid Action_Liquid 1. Evacuate Area 2. Use Absorbent Pads 3. Do NOT use water Large_Liquid->Action_Liquid Decon Clean surface with soap/water Action_Solid->Decon Action_Liquid->Decon Report File Incident Report Decon->Report

Figure 2: Immediate response protocol for laboratory spills.

Specific Cleanup Notes:

  • Do not sweep dry powder: This generates airborne dust (inhalation hazard).[1][2] Use a wet wipe or a HEPA vacuum if available.[1][2]

  • Solvent Compatibility: If cleaning a surface, use ethanol or isopropanol to solubilize the ester, followed by soap and water.[1][2]

Part 5: Regulatory Grounding

This protocol is designed to comply with the following regulatory frameworks:

  • EPA RCRA (USA): While Ethyl 2-bromo-6-chloronicotinate is not explicitly "P" or "U" listed, it must be treated as Hazardous Waste due to toxicity and halogen content.[1][2] If dissolved in spent halogenated solvents (e.g., DCM), it falls under F002 [1].[1][2]

  • REACH (EU): As a halogenated organic, it requires high-temperature incineration (Directive 2000/76/EC) to prevent dioxin formation [2].[1][2]

References

  • U.S. Environmental Protection Agency.[1][2] (2023).[1][2][7] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes. EPA.gov.[2] [Link]1][3]

  • European Commission.[1][2] (2000).[1][2] Directive 2000/76/EC of the European Parliament and of the Council on the incineration of waste.[1][2] Eur-Lex. [Link]1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-6-chloronicotinate
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